Cas no 57517-46-1 ((2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name))
![(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name) structure](https://de.kuujia.com/scimg/cas/57517-46-1x500.png)
57517-46-1 structure
Produktname:(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name)
(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name)
- (14S,16β,22R,25S)-5,6α:14,17:14,27-Triepoxy-13,20,22-trihydroxy-1,15-dioxo-16,24-cyclo-13,14-seco-5α-ergost-2-ene-18,26-dioic acid 18,20:26,22-dilactone
- (2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetro
- 5,6-epxoyphysalin B
- Physalin J
- Physalin F
- 5beta,6beta-epoxy-5,6-dihydrophysalin B
- NSC332595
- 57517-46-1
- PHYSALIN B 5,6-EPOXIDE
-
- Inchi: InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3
- InChI-Schlüssel: VSLWNSSUMFSGFF-UHFFFAOYSA-N
- Lächelt: CC12OC(=O)C3(O)CCC4C(CC5OC55CC=CC(=O)C45C)C45OC13C(C4=O)C1(C)CC2OC(=O)C1CO5 |c:17,TLB:30:28:26:24.23,33:35:26:24.23,29:28:26:24.23|
Berechnete Eigenschaften
- Genaue Masse: 526.18389715g/mol
- Monoisotopenmasse: 526.18389715g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 0
- Komplexität: 1340
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 138Ų
- XLogP3: -0.399999999999999
(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name) Verwandte Literatur
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
5. Book reviews
57517-46-1 ((2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name)) Verwandte Produkte
- 717140-67-5(3-(2-cyanoethyl)(5-formyl-1,3-thiazol-2-yl)aminopropanenitrile)
- 392239-42-8(2-Chloro-N-5-(ethylthio)-1,3,4-thiadiazol-2-ylacetamide)
- 2228727-39-5(2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid)
- 1368747-18-5(3-(2-chloro-4-methoxyphenyl)-3-methylbutan-1-amine)
- 1909336-55-5(2-4-(trifluoromethyl)pyridin-2-ylethan-1-amine dihydrochloride)
- 2680687-29-8(benzyl N-(4-hydroxyphenyl)methyl-N-phenylcarbamate)
- 2034339-38-1(N-(thiophen-2-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide)
- 1779359-88-4(1-acetyl-3-hydroxypiperidine-3-carboxylic acid)
- 1806192-42-6(6-Iodo-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 1270004-82-4((2S)-2-amino-2-(2,4-difluoro-6-methoxyphenyl)ethan-1-ol)
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
